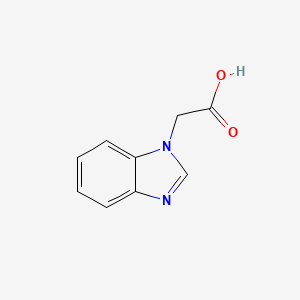

Benzoimidazol-1-yl-acetic acid

Description

Significance of the Benzimidazole (B57391) Scaffold in Chemical Biology and Medicinal Chemistry

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a multitude of FDA-approved drugs and its ability to interact with a wide array of biological targets. nih.gov The physicochemical properties of the benzimidazole core, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable its derivatives to bind effectively with various macromolecules. nih.gov This inherent versatility has led to the development of benzimidazole-containing compounds with a vast spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties. nih.govunileon.esnih.gov

Overview of Benzoimidazol-1-yl-acetic Acid Derivatives in Contemporary Research

The core structure of this compound serves as a versatile platform for the creation of a diverse range of derivatives with tailored biological activities. ontosight.ai Contemporary research has focused on modifying this parent compound to enhance its therapeutic potential. For instance, the synthesis of hydrazide derivatives and their subsequent conversion into various heterocyclic systems like pyrazoles and oxadiazoles (B1248032) have yielded compounds with promising antimicrobial and anti-inflammatory activities. ajrconline.orgajabs.org

Researchers have explored the introduction of different substituents onto the benzimidazole ring and the acetic acid side chain to modulate the compound's properties. These modifications have led to the discovery of derivatives with potent and specific biological effects, highlighting the adaptability of the this compound scaffold in drug design.

Historical Development and Evolution of Research on this compound

The journey of benzimidazole research began with the first synthesis of the parent molecule, benzimidazole, by Hoebrecker. researchgate.net A significant milestone was the discovery in the 1940s that 5,6-dimethylbenzimidazole (B1208971) is a fundamental component of vitamin B12, which spurred further investigation into the biological roles of benzimidazole derivatives. nih.gov The initial speculation that benzimidazoles could act as purine (B94841) analogues in biological systems opened the door to exploring their vast therapeutic potential. nih.gov

Over the decades, research has evolved from simple synthesis to the rational design of complex benzimidazole-based drugs. The development of synthetic methodologies, including the use of various catalysts and reaction conditions, has enabled the efficient production of a wide array of derivatives. researchgate.net This has been paralleled by an increasing understanding of the structure-activity relationships that govern the biological effects of these compounds.

Current Research Trajectories and Emerging Applications of this compound Analogues

Current research on this compound and its analogues is focused on several key areas. A major trajectory is the development of novel anticancer agents. nih.govihmc.us Scientists are designing derivatives that can selectively target cancer cells, inhibit tumor growth, and induce apoptosis. ontosight.ai Another significant area of investigation is the creation of new antimicrobial drugs to combat the growing threat of antibiotic resistance. nih.govresearchgate.net

Beyond medicine, emerging applications for benzimidazole derivatives are being explored in materials science and agriculture. unileon.es Their unique photophysical and electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. In agriculture, certain benzimidazole compounds have shown potential as fungicides and plant growth regulators. unileon.es The ongoing exploration of this compound analogues promises to unlock even more applications in the near future, solidifying the importance of this versatile chemical entity. For example, studies have shown that ultra-low concentrations of 2-benzimidazol-1-yl-acetic acid can enhance the cryoresistance of bull and horse semen, suggesting a protective effect on cell membranes. scispace.comagrobiology.ru

Detailed Research Findings

| Derivative Class | Synthesis Highlights | Key Findings | Potential Applications |

|---|---|---|---|

| Hydrazide Derivatives | Synthesized from the corresponding esters of this compound. ajrconline.orgajabs.org | Serve as versatile intermediates for the synthesis of various heterocyclic compounds. ajrconline.org | Antimicrobial, anti-inflammatory agents. ajabs.org |

| Schiff Bases | Formed by the condensation of hydrazide derivatives with various aldehydes. mdpi.com | Exhibit a range of biological activities and can be cyclized to form other heterocyclic systems. mdpi.com | Antimicrobial, anticancer agents. nih.gov |

| Oxadiazole and Thiadiazole Derivatives | Synthesized from hydrazide derivatives through cyclization reactions. ajrconline.orgmdpi.com | Show potent antimicrobial and anticancer activities. nih.gov | Development of new therapeutic agents. nih.gov |

| Pyrrole (B145914) Derivatives | Synthesized through heterocyclization of Schiff bases. ajabs.org | Merging pyrrole and benzimidazole moieties may enhance drug activity. ajabs.org | Potential for new therapeutic compounds with enhanced biological activity. ajabs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(benzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHSZBKDUTWXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355551 | |

| Record name | Benzoimidazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40332-16-9 | |

| Record name | Benzoimidazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Benzoimidazol 1 Yl Acetic Acid and Its Derivatives

Strategies for the Construction of the Benzimidazole (B57391) Core in Benzoimidazol-1-yl-acetic Acid Synthesis

The formation of the bicyclic benzimidazole system, composed of fused benzene (B151609) and imidazole (B134444) rings, is the foundational step in synthesizing the target compound. researchgate.net Various strategies have been developed, ranging from classical condensation reactions to more advanced and rearrangement-based methods.

Cyclocondensation Reactions with o-Phenylenediamine (B120857) Derivatives

The most traditional and widely employed method for constructing the benzimidazole core is the cyclocondensation of an o-phenylenediamine derivative with a one-carbon synthon, such as an aldehyde or a carboxylic acid (or its derivative). researchgate.netmdpi.com This approach, often referred to as the Phillips-Ladenburg reaction, involves heating the reactants, sometimes in the presence of a strong acid. rsc.org

The reaction between o-phenylenediamine and various aldehydes is one of the most direct methods for preparing 2-substituted benzimidazoles. semanticscholar.org The process involves the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation or dehydrogenation to yield the aromatic benzimidazole ring. mdpi.com A variety of catalysts and reaction conditions have been developed to improve yields, reduce reaction times, and promote milder conditions. These include the use of catalysts like p-toluenesulfonic acid, cobalt nanocomposites, and various solid-supported acids. nih.gov

Below is a table summarizing various catalytic systems used for the cyclocondensation of o-phenylenediamine with aldehydes.

| Catalyst/Reagent | Aldehyde Type | Conditions | Key Advantages |

| p-Toluenesulfonic acid | Aromatic | Grinding, solvent-free | Short reaction time, high efficiency, simple isolation. nih.gov |

| Cobalt Nanocomposite | Aromatic | One-pot | Broad substrate scope, high yields, catalyst is recyclable. nih.gov |

| H2SO4@HTC(II) | Aromatic | - | Moderate to excellent yields. nih.gov |

| Au/TiO2 | Aromatic, Heterocyclic, Aliphatic | Ambient conditions, CHCl3:MeOH | Mild conditions, no additives or oxidants required, catalyst is reusable. mdpi.com |

| ZnO-NPs | Aromatic | Ball-milling, solvent-free | Short reaction times, high efficiency, recyclable catalyst. semanticscholar.org |

Advanced Ring Closure Methods for Benzimidazole Formation

Modern synthetic chemistry has introduced more sophisticated methods for benzimidazole ring closure that offer advantages over classical condensations. nih.gov These advanced strategies include transition-metal-catalyzed reactions, oxidative cyclizations, and annulation protocols. lenus.iekingston.ac.uk

Transition metal catalysts, particularly those based on copper and palladium, are effective in promoting the intramolecular N-arylation of amidines to form the benzimidazole ring. nih.gov For instance, copper(I) iodide (CuI) can be used to catalyze the cyclization of o-haloarylamidines. nih.gov Another approach involves the dehydrogenative coupling of anilines, which has seen significant progress over the last two decades. nih.gov

Metal-free oxidative transformations have also gained prominence. These methods often utilize reagents like hypervalent iodine or even elemental iodine under basic conditions to facilitate the cyclization of imines formed from o-phenylenediamines and aldehydes. nih.govorganic-chemistry.org Furthermore, sustainable protocols using photochemical, electrochemical, and thermal methods are increasingly being developed to avoid the use of metal catalysts. nih.gov

Rearrangement-Based Synthetic Approaches to Benzimidazole Scaffolds

An alternative and elegant strategy for constructing the benzimidazole core involves molecular rearrangements of other heterocyclic systems. rsc.org A notable example is the rearrangement of quinoxalin-2(1H)-ones into benzimidazole derivatives. rsc.org This method allows for the substituents on the benzene ring of the quinoxalinone to be transferred directly to the benzene portion of the resulting benzimidazole. rsc.org The key step in this process is often the formation of a spiro-intermediate which subsequently rearranges to the thermodynamically stable benzimidazole system. rsc.org

Another rearrangement approach is the ring contraction of benzodiazepines. researchgate.net Certain 1,5-benzodiazepines, when treated under basic conditions, can undergo a ring contraction to afford benzimidazole derivatives. researchgate.net This method provides a unique pathway to the benzimidazole scaffold from a larger seven-membered ring system.

Approaches for the Introduction of the Acetic Acid Moiety at the N1-Position

Once the benzimidazole ring is formed, the next critical step is the installation of the acetic acid group at one of the ring's nitrogen atoms. The N1 position is typically targeted for this functionalization.

N-Alkylation Reactions Utilizing Haloacetates

The most direct and common method for introducing the acetic acid side chain is through the N-alkylation of a pre-formed benzimidazole ring with a haloacetate ester, such as ethyl or methyl chloroacetate (B1199739) or bromoacetate. researchgate.net This reaction is a nucleophilic substitution where the nitrogen atom of the benzimidazole ring attacks the electrophilic carbon of the haloacetate, displacing the halide ion.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base. researchgate.net The base, commonly anhydrous potassium carbonate, deprotonates the N-H of the benzimidazole, increasing its nucleophilicity and facilitating the reaction. researchgate.netsciforum.net This process yields the corresponding ester of this compound. A variety of N-alkylated benzimidazole derivatives have been synthesized using this reliable method. nih.govresearchgate.net

Esterification and Subsequent Hydrolysis Strategies

The N-alkylation with haloacetates directly produces an ester, namely ethyl or methyl (1H-benzimidazol-1-yl)acetate. To obtain the final target compound, this compound, this ester must be hydrolyzed. beilstein-journals.org

Hydrolysis can be achieved under either acidic or basic conditions. Acidic hydrolysis, for example, can be performed by heating the ester in the presence of an aqueous acid like hydrochloric acid (HCl). sciforum.netbeilstein-journals.org This process cleaves the ester bond, yielding the carboxylic acid and the corresponding alcohol (e.g., ethanol (B145695) or methanol). Following the reaction, the desired this compound can be isolated, often by evaporation of the solvent or by precipitation. sciforum.net Basic hydrolysis is also an effective method for this transformation. researchgate.net

Diversification and Functionalization of this compound Derivatives

The chemical reactivity of the this compound scaffold allows for extensive modification at several key positions. These functionalizations are crucial for tuning the molecule's properties and for the synthesis of more complex chemical entities. The primary sites for diversification include the C2-position of the imidazole ring, the benzene moiety, and the carboxylic acid group itself.

The C2 position of the benzimidazole ring is a common site for introducing substituents to create diverse derivatives. A prevalent strategy involves synthesizing the 2-substituted benzimidazole core first, followed by N-alkylation with an acetic acid precursor. rjpbcs.com This two-step approach typically begins with the condensation reaction of an o-phenylenediamine with various carboxylic acids or aldehydes. researchgate.netjapsonline.com For example, reacting o-phenylenediamine dihydrochloride (B599025) with acetic acid under reflux yields 2-methylbenzimidazole. japsonline.com This intermediate can then be reacted with chloroacetic acid to afford 2-methyl-benzoimidazol-1-yl-acetic acid. rjpbcs.com This method allows for the incorporation of a wide range of alkyl or aryl groups at the C2 position.

Another approach involves the condensation of o-phenylene diamine with compounds like ethyl 2-thionyl-pyruvate or hydrazidoyl derivatives in acetic acid to prepare various 2-substituted benzimidazoles, which can then be further functionalized. mjcce.org.mk

| Starting Material | Reagent for C2-Substitution | C2-Substituted Intermediate | Reference |

| o-phenylenediamine | Acetic Acid | 2-methylbenzimidazole | japsonline.com |

| o-phenylenediamine | Substituted Benzaldehydes | 2-aryl-benzimidazoles | rjpbcs.com |

| o-phenylenediamine | Phenoxyacetic Acid | 2-(phenoxymethyl)-1H-benzimidazole | researchgate.net |

Functionalization of the benzene portion of the benzimidazole ring is typically achieved by using appropriately substituted o-phenylenediamines as starting materials. This synthetic strategy allows for the precise placement of various functional groups, such as halogens or piperazine (B1678402) moieties, onto the final benzimidazole structure.

For instance, the synthesis of fluorinated benzimidazole derivatives often starts with a substituted precursor like 5-Chloro-4-fluoro-2-nitrobenzenamine. nih.gov Through a series of reactions including nucleophilic substitution with N-ethylpiperazine and reduction of the nitro group, a diamine intermediate, 4-(4-ethylpiperazin-1-yl)-5-fluorobenzene-1,2-diamine, is formed. nih.gov This substituted diamine can then be cyclized with various aromatic aldehydes to yield benzimidazole derivatives with specific modifications on the benzene ring, such as 2-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole. nih.gov This "from-the-ground-up" approach is highly effective for creating derivatives with tailored electronic and steric properties.

| Substituted o-phenylenediamine Precursor | Resulting Benzene Moiety Substitution | Reference |

| 4-(4-ethylpiperazin-1-yl)-5-fluorobenzene-1,2-diamine | 5-fluoro, 6-(4-ethylpiperazin-1-yl) | nih.gov |

The carboxylic acid group of this compound is a key handle for derivatization. A common and important transformation is its conversion into the corresponding acid hydrazide, also known as an acetohydrazide. This is typically accomplished through a two-step process starting from the benzimidazole core. First, the benzimidazole is reacted with an ester like ethyl chloroacetate to form the ethyl ester derivative, such as ethyl (benzoimidazol-1-yl)acetate. researchgate.net

The subsequent step is hydrazinolysis, where the resulting ester is treated with hydrazine (B178648) hydrate (B1144303). researchgate.net This reaction is often carried out by refluxing the ester with hydrazine hydrate (99%) in an alcoholic solvent like ethanol. researchgate.net The completion of the reaction can be monitored using thin-layer chromatography (TLC). This process effectively converts the ester into the highly reactive 2-(1H-benzoimidazol-1-yl)acetohydrazide, a crucial intermediate for further synthesis. researchgate.net

The hydrazide derivatives obtained from this compound are valuable precursors for the synthesis of Schiff bases, also known as hydrazones. These compounds are formed through the condensation reaction between the terminal amine group of the acetohydrazide and the carbonyl group of an aldehyde or ketone. medcraveonline.comresearchgate.net

The reaction is typically performed by refluxing the acetohydrazide with various aromatic or substituted aldehydes in a solvent such as methanol (B129727) or ethanol. medcraveonline.comnih.gov Often, a catalytic amount of acid, like a few drops of glacial acetic acid, is added to facilitate the reaction. medcraveonline.com The progress of the reaction can be monitored by TLC. medcraveonline.com Upon completion, the product often precipitates from the solution upon cooling or addition to ice-cold water. medcraveonline.com This methodology allows for the synthesis of a diverse library of Schiff bases by varying the aldehyde component. medcraveonline.comresearchgate.net

| Hydrazide Precursor | Aldehyde | Reaction Conditions | Reference |

| 2-(2-(tetradecylthio)-1H-benzo[d]imidazol-1-yl) acetohydrazide | 9-anthraldehyde | Methanol, Acetic Acid (cat.), Reflux | medcraveonline.com |

| 2-(2-(tetradecylthio)-1H-benzo[d]imidazol-1-yl) acetohydrazide | 3-hydroxybenzaldehyde | Methanol, Acetic Acid (cat.), Reflux | medcraveonline.com |

| Substituted acetohydrazides | Various Aromatic Aldehydes | Not specified | researchgate.net |

The acetohydrazide and Schiff base derivatives of this compound are versatile platforms for constructing new heterocyclic rings, significantly expanding the chemical diversity of the core structure.

Oxadiazoles (B1248032): The 1,3,4-oxadiazole (B1194373) ring system can be synthesized from the acetohydrazide precursor through cyclodehydration reactions. nih.gov One common method involves reacting the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.govatmiyauni.ac.in Another route involves reacting the hydrazide with carbon disulfide (CS2) in the presence of potassium hydroxide (B78521) (KOH) to form an intermediate which can then be cyclized. mdpi.com The intra-cyclization of diacylhydrazide intermediates, formed by reacting the hydrazide with compounds like acetic anhydride (B1165640), is also a viable pathway. atmiyauni.ac.in

Triazoles: Several methods exist for converting the acetohydrazide derivatives into 1,2,4-triazoles. A frequent approach involves reacting the acetohydrazide with phenyl isothiocyanate to form a thiosemicarbazide (B42300) intermediate. nih.gov This intermediate then undergoes ring closure in an alkaline medium, such as sodium hydroxide, to yield the corresponding 4-phenyl-5-thiol-1,2,4-triazole derivative. researchgate.netnih.govuobaghdad.edu.iq Alternatively, the hydrazide can be reacted with carbon disulfide and KOH to form a dithiocarbazate salt, which is then cyclized with hydrazine hydrate to produce a 4-amino-5-thiol-1,2,4-triazole. uobaghdad.edu.iq

Pyrrole-2-ones: Pyrrole-2-ones, also known as pyrrolin-2-ones, represent another class of heterocycles that can be synthesized from this compound derivatives. The synthesis often proceeds via the Schiff bases derived from the corresponding hydrazide. These Schiff bases can undergo a heterocyclization reaction with maleic anhydride to afford the desired 2H-pyrrole-2-one derivatives. researchgate.net

| Derivative | Reagents for Annulation | Resulting Heterocycle | Reference |

| Acetohydrazide | Substituted Carboxylic Acids / POCl₃ | 1,3,4-Oxadiazole | nih.govatmiyauni.ac.in |

| Acetohydrazide | 1. Phenyl isothiocyanate; 2. NaOH | 1,2,4-Triazole-thiol | researchgate.netnih.gov |

| Schiff Base | Maleic Anhydride | 2H-Pyrrole-2-one | researchgate.net |

Modern Synthetic Protocols in this compound Chemistry

Modern synthetic chemistry emphasizes efficiency, sustainability, and mild reaction conditions. In the context of this compound and its precursors, several advanced protocols have been developed. These include the use of novel catalysts, solvent-free conditions, and microwave-assisted synthesis.

For the synthesis of the core 2-substituted benzimidazole ring, which is often the precursor to the final acetic acid derivative, protocols have been developed that operate under solvent-free "grinding" conditions using p-toluenesulfonic acid as an efficient catalyst. nih.gov Another modern approach employs nanocomposites, such as Al₂O₃/CuI/PANI, as reusable catalysts for the condensation reaction, which proceeds under mild conditions with high yields. nih.gov

Microwave irradiation has also been utilized to accelerate reactions, such as in the synthesis of substituted 1,2,4-triazol-3-ones, demonstrating a significant reduction in reaction times. scispace.com Furthermore, the development of fully heterogeneous synthetic strategies, for example in the synthesis of related pyrrole-2-acetic acid derivatives, highlights a move towards more environmentally friendly processes that simplify purification and allow for catalyst recycling. scispace.com These modern methodologies offer significant advantages over classical synthetic routes in terms of efficiency, cost-effectiveness, and environmental impact.

Microwave-Assisted Synthesis for Reaction Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. eurekaselect.com This technology has been successfully applied to the synthesis of various benzimidazole derivatives, proving to be an effective technique for promoting reactions, sometimes even in solvent-free conditions. arkat-usa.org The primary advantage of microwave heating lies in its efficiency, offering reduced reaction times, improved yields, and enhanced purity of products, all while being more energy-efficient and environmentally friendly. eurekaselect.com

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. eurekaselect.com Under microwave irradiation, this core reaction can be significantly optimized. For instance, the reaction of iminoester hydrochlorides with 4,5-dichloro-1,2-phenylenediamine under microwave irradiation provides benzimidazole derivatives in high yields and within short reaction times, avoiding the need for a catalyst. tandfonline.com

Further derivatization, such as the synthesis of ester and hydrazide derivatives of the initial benzimidazole products, can also be efficiently carried out using microwave heating. tandfonline.com A practical example involves the alkylation of 2-substituted benzimidazoles with methyl α-bromoacetate in acetone, which proceeds rapidly under microwave irradiation (300 W, 85°C for 7 minutes) to yield the corresponding methyl acetate (B1210297) derivatives. tandfonline.com

Solvent-free, or solid-phase, microwave synthesis is another green chemistry approach that has been successfully employed. mdpi.com For example, the synthesis of 1,2-disubstituted benzimidazoles has been achieved by reacting N-phenyl-o-phenylenediamine with various aldehydes under solvent-free microwave conditions. This method drastically reduces reaction times from hours to minutes and significantly increases yields. mdpi.com

The table below summarizes representative examples of microwave-assisted synthesis of benzimidazole derivatives.

| Starting Materials | Reagents | Conditions | Product | Reaction Time | Yield (%) | Reference |

| 4,5-dichloro-1,2-phenylenediamine, Iminoester hydrochlorides | Methanol or solvent-free | Microwave Irradiation | 2-substituted-5,6-dichlorobenzimidazoles | Short | Good | tandfonline.com |

| 2-substituted-5,6-dichlorobenzimidazoles | Methyl-α-bromoacetate, K₂CO₃ | Acetone, Microwave (300W, 85°C) | Methyl [2-substituted-5,6-dichloro-1H-benzimidazol-1-yl] acetate | 7 min | Good | tandfonline.com |

| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1 mol%) | Solvent-free, Microwave | 1,2-disubstituted benzimidazole | 5 min | 99.9 | mdpi.com |

| o-Phenylene diamine, Formic acid | None | Domestic Microwave Oven | Benzimidazole | Not specified | Not specified |

Catalyst-Mediated Synthetic Routes

Catalysts play a crucial role in the synthesis of benzimidazole derivatives, often enabling reactions to proceed under milder conditions and with greater selectivity. A wide array of catalysts, including acid catalysts, nanomaterials, and phase-transfer catalysts, have been explored for these transformations.

Acid Catalysis: Brønsted and Lewis acids are commonly used to catalyze the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids. For example, a Brønsted acidic ionic liquid gel has been demonstrated as an efficient, recyclable heterogeneous catalyst for the synthesis of benzimidazoles from o-phenylenediamine and aldehydes under solvent-free conditions. acs.org This method offers high yields and a simple work-up procedure. acs.org Other acid catalysts like p-toluenesulfonic acid have been used under grinding and solvent-free conditions to produce 1,2-disubstituted benzimidazoles efficiently. rsc.orgnih.gov

Nanomaterial Catalysis: In recent years, nanocatalysts have gained attention due to their high surface area and catalytic activity. Nano-Fe₂O₃ has been used as an effective catalyst for the synthesis of benzimidazoles from 1,2-diaminobenzenes and substituted aromatic aldehydes in an aqueous medium. rsc.orgnih.gov This method is advantageous due to its high efficiency, short reaction times, and the recyclability of the catalyst. rsc.orgnih.gov Similarly, ZnO nanoparticles have been employed for the synthesis of benzimidazoles from 1,2-benzenediamine and various aldehydes using a ball-milling technique under solvent-free conditions, which also allows for catalyst recycling. rsc.org

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is particularly useful for reactions involving reactants in different phases, such as the N-alkylation of benzimidazoles. The alkylation of (1H-benzimidazol-2-yl) acetic acid esters with various alkylating agents can be performed under PTC conditions. researchgate.net For instance, the N-methylation of 2-substituted benzimidazoles has been achieved in high yields using triethylbenzylammonium chloride as the phase-transfer catalyst with anhydrous potassium carbonate as the base. researchgate.net However, it was noted that attempting to methylate (1H-benzimidazol-2-yl)-acetic acid directly with dimethyl sulphate under similar phase transfer conditions led to a decarboxylated N-methyl derivative, 1,2-dimethyl-1H-benzimidazole, rather than the desired acetic acid derivative. researchgate.net This highlights the importance of substrate choice and reaction conditions in catalyst-mediated transformations.

The following table provides examples of catalyst-mediated synthetic routes for benzimidazole derivatives.

| Starting Materials | Catalyst | Conditions | Product | Yield (%) | Reference |

| o-phenylenediamine, Aldehydes | Brønsted acidic ionic liquid gel | Solvent-free, 130°C | 2-substituted benzimidazoles | High | acs.org |

| 1,2-diaminobenzenes, Aromatic aldehydes | Nano-Fe₂O₃ (10 mol%) | Aqueous medium | 2-substituted benzimidazoles | High | rsc.orgnih.gov |

| o-phenylenediamines, Aldehydes | p-toluenesulfonic acid | Grinding, solvent-free | 1,2-disubstituted benzimidazoles | Not specified | rsc.orgnih.gov |

| (1H-benzimidazol-2-yl) acetic acid esters | Phase-transfer catalyst | Alkylating agents | (1-alkyl-1H-benzimidazol-2-yl)-acetic acid esters | Not specified | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for Benzoimidazol 1 Yl Acetic Acid in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides precise information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For Benzoimidazol-1-yl-acetic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole (B57391) ring, the methylene (B1212753) protons of the acetic acid side chain, the proton on the C2 carbon of the imidazole (B134444) ring, and the acidic proton of the carboxyl group.

The aromatic region would typically display complex multiplets for the four protons on the benzene (B151609) ring. The methylene protons adjacent to the nitrogen atom and the carbonyl group would appear as a singlet, and its chemical shift would be influenced by the electronegativity of the neighboring atoms. The proton at the C2 position of the imidazole ring is expected to be a singlet at a downfield chemical shift. The carboxylic acid proton, if not exchanged with a deuterated solvent, would appear as a broad singlet at a very downfield position.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (4H) | 7.20 - 7.80 | Multiplet |

| Methylene Protons (-CH₂-) | ~5.00 | Singlet |

| Imidazole Proton (C2-H) | ~8.00 | Singlet |

| Carboxylic Acid Proton (-COOH) | >10.0 | Broad Singlet |

Note: Expected chemical shifts are approximate and can vary based on the solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum would show signals for the carbonyl carbon of the acetic acid group at a significantly downfield position. The carbons of the benzimidazole ring will appear in the aromatic region, with the C2 carbon being particularly deshielded due to its position between two nitrogen atoms. The methylene carbon will resonate in the aliphatic region. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. arabjchem.org

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (-C=O) | ~170 |

| Imidazole Carbon (C2) | ~145 |

| Aromatic Carbons (C3a, C7a) | ~135-143 |

| Aromatic Carbons (C4, C5, C6, C7) | ~110-125 |

| Methylene Carbon (-CH₂-) | ~45 |

Note: Expected chemical shifts are approximate and can vary based on the solvent and concentration.

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are invaluable. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For this compound, COSY would show correlations between the coupled aromatic protons, confirming their relative positions on the benzene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. youtube.comyoutube.com It would be used to unambiguously assign each proton signal to its corresponding carbon atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. rsc.orgresearchgate.netresearchgate.net

A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong, sharp peak around 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid. The C=N stretching of the imidazole ring would likely appear in the 1620-1640 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Carbonyl C=O | Stretching | 1700-1725 |

| Imidazole C=N | Stretching | 1620-1640 |

| Aromatic C=C | Stretching | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈N₂O₂), the molecular weight is 176.17 g/mol . nih.gov In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, which helps in confirming the molecular formula. rsc.org

The mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound could include the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 131, or the cleavage of the entire acetic acid side chain. nih.gov

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination

While NMR, IR, and MS provide crucial information about the connectivity and functional groups, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netmdpi.com

By diffracting X-rays off a single crystal of this compound, it is possible to generate a detailed electron density map of the molecule. From this map, the exact positions of all non-hydrogen atoms can be determined, providing accurate bond lengths, bond angles, and torsional angles. This technique can also reveal information about intermolecular interactions, such as hydrogen bonding and crystal packing, which are crucial for understanding the solid-state properties of the compound. mdpi.com

Chromatographic Methodologies for Compound Analysis and Isolation

Chromatographic techniques are indispensable in the research and development of novel compounds, providing robust methods for the separation, identification, and purification of substances. In the context of this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) serve as critical analytical tools. These methods are routinely employed to ensure the purity of the final compound, quantify its presence in various matrices, and monitor the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a premier analytical technique for the purity assessment and quantification of this compound. Its high resolution and sensitivity make it an ideal choice for separating the target compound from starting materials, by-products, and degradation products.

A typical HPLC method for the analysis of this compound and related benzimidazole derivatives utilizes a reversed-phase approach. researchgate.netnih.gov In this mode, a nonpolar stationary phase, such as a C8 or C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govjchr.org The pH of the aqueous buffer can be adjusted to control the ionization state of this compound, thereby influencing its retention time. For instance, using an acetate (B1210297) buffer at a pH of 4.5 can ensure consistent and reproducible retention of the acidic analyte. researchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to achieve optimal separation of compounds with varying polarities. nih.gov

Detection is commonly performed using a UV detector, as the benzimidazole ring system exhibits strong absorbance in the ultraviolet region. researchgate.netnih.gov The selection of the detection wavelength is crucial for sensitivity and is typically set at the absorbance maximum of the compound, which for many benzimidazole derivatives falls in the range of 254 nm to 290 nm. nih.gov

Method validation is a critical aspect of HPLC analysis to ensure the reliability of the results. This includes demonstrating the method's linearity, accuracy, precision, and specificity. researchgate.netnih.gov Linearity is assessed by analyzing a series of standard solutions of this compound at different concentrations and plotting the peak area against the concentration. A high correlation coefficient (typically >0.999) indicates a linear relationship. researchgate.net Accuracy is determined by spiking a sample matrix with a known amount of the compound and measuring the recovery, with typical recoveries for benzimidazole derivatives being in the range of 99-101%. researchgate.netresearchgate.net Precision is evaluated by repeatedly analyzing the same sample, with the relative standard deviation (RSD) of the peak areas being a measure of the method's repeatability. google.com

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) jchr.org |

| Mobile Phase | A: Acetate buffer (pH 4.5) / B: Acetonitrile (Gradient elution) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 254 nm nih.gov |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is extensively used to monitor the progress of the synthesis of this compound. nih.govderpharmachemica.com It allows for the qualitative assessment of a reaction mixture, providing a quick snapshot of the consumption of starting materials and the formation of the desired product and any by-products.

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. nih.gov The plate is then placed in a developing chamber containing a suitable mobile phase. The choice of the mobile phase, or eluent, is critical for achieving good separation. For benzimidazole derivatives, mixtures of a nonpolar solvent like n-hexane and a more polar solvent such as ethyl acetate are frequently used. nih.govderpharmachemica.com The ratio of these solvents can be adjusted to optimize the separation, with different ratios being used for different derivatives. derpharmachemica.com For instance, a 3:5 mixture of ethyl acetate and n-hexane has been reported for the TLC analysis of some benzimidazole compounds. nih.gov

After the solvent front has moved a sufficient distance up the plate, the plate is removed from the chamber and dried. The separated spots are then visualized. Since this compound contains a chromophore, it can often be visualized under UV light, typically at 254 nm, where it will appear as a dark spot against a fluorescent background. nih.gov To enhance visualization, especially for compounds with weak UV absorbance or to differentiate between spots, various staining reagents can be employed. A common stain for benzimidazole derivatives is a p-anisaldehyde solution, which, upon heating, can produce colored spots. nih.gov Other visualization agents like iodine vapors can also be used. nih.gov

The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. By comparing the Rf value of the product spot with that of the starting material, the progress of the reaction can be effectively monitored. A completed reaction is indicated by the disappearance of the starting material spot and the appearance of a prominent product spot. TLC is also invaluable for screening different reaction conditions and for the preliminary identification of fractions during column chromatography purification. nih.gov

Table 2: Typical TLC Conditions for Monitoring the Synthesis of this compound

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 plates nih.gov |

| Mobile Phase | Ethyl acetate / n-Hexane (e.g., 3:5 v/v) nih.gov or Chloroform / Methanol (e.g., 9:1 v/v) derpharmachemica.com |

| Visualization | UV light (254 nm) nih.gov, p-Anisaldehyde stain with heating nih.gov |

| Application | Monitoring reaction progress, screening fractions |

Pharmacological Investigations and Biological Activities of Benzoimidazol 1 Yl Acetic Acid Derivatives

Research on Anticancer Properties and Antitumor Activity

The quest for novel and effective anticancer agents has led to the exploration of various benzimidazole (B57391) derivatives, which have demonstrated promising results in preclinical studies. nih.govnih.gov Their multifaceted mechanisms of action make them attractive candidates for further development in cancer therapy. rsc.org

In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of benzoimidazol-1-yl-acetic acid derivatives against a wide array of human cancer cell lines. These in vitro assays are crucial for identifying promising compounds and elucidating their potency and selectivity.

For instance, one study synthesized a novel benzimidazole derivative, se-182, and assessed its anticancer activity against A549 (lung carcinoma), MCF-7 (breast carcinoma), HepG2 (liver carcinoma), and DLD-1 (colorectal carcinoma) cell lines. The compound exhibited significant, dose-dependent cytotoxic effects across all tested cell lines, with particularly high activity against HepG2 and A549 cells, showing IC₅₀ values of 15.58 µM and 15.80 µM, respectively. jksus.org

Another investigation of imidazo[1,5-a]pyridine-benzimidazole hybrids revealed significant cytotoxic activity against 60 different human cancer cell lines, with GI₅₀ values ranging from 0.43 to 7.73 μmol/L. nih.gov Notably, these compounds displayed no cytotoxicity in normal human embryonic kidney (HEK-293) cells, suggesting a degree of selectivity for cancer cells. nih.gov

Furthermore, a series of benzimidazole-acridine derivatives were synthesized and tested against K562 leukemia and HepG-2 hepatocellular carcinoma cells, demonstrating strong cytotoxic effects with IC₅₀ values of 2.68 and 8.11 μmol/L, respectively. nih.gov

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC₅₀/GI₅₀ Value(s) | Reference |

| se-182 | HepG2 (Liver Carcinoma) | 15.58 µM | jksus.org |

| se-182 | A549 (Lung Carcinoma) | 15.80 µM | jksus.org |

| Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l) | 60 Human Cancer Cell Lines | 0.43 - 7.73 µmol/L | nih.gov |

| Benzimidazole-acridine derivative (8I) | K562 (Leukemia) | 2.68 µmol/L | nih.gov |

| Benzimidazole-acridine derivative (8I) | HepG-2 (Hepatocellular Carcinoma) | 8.11 µmol/L | nih.gov |

Mechanisms of Action in Anticancer Activity, including Apoptosis Induction

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. researchgate.net

Several studies have shown that these compounds can trigger apoptosis through various cellular pathways. For example, certain benzimidazole derivatives have been found to induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and caspases (caspase-3 and caspase-8), while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2. nih.govfrontiersin.org The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.

One study on new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives demonstrated that the most potent compounds effectively suppressed cell cycle progression and induced apoptosis in MDA-MB-231, SKOV3, and A549 cancer cell lines. mdpi.com Another investigation into benzimidazole/1,2,3-triazole hybrids revealed that the lead compounds promoted apoptosis by activating caspase-3, caspase-8, and Bax, while down-regulating Bcl-2. frontiersin.org The targeting of inhibitor of apoptosis (IAP) proteins is another promising strategy, as their overexpression is a common oncogenic event. nih.gov

Topoisomerase Inhibition Studies (e.g., Topo II Catalytic Inhibition)

Topoisomerases are essential enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. nih.gov Their inhibition can lead to DNA damage and ultimately, cell death, making them a key target for anticancer drugs. nih.gov

Bis-benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov The flexible nature of the bis-benzimidazole ring allows it to bind with high affinity to DNA, altering its conformation and preventing the formation of the cleavable complex necessary for enzyme function. nih.gov

Specifically, some acridine-thiosemicarbazone derivatives have shown interesting inhibition of topoisomerase IIα. nih.gov Research has also demonstrated that certain bisbenzimidazoles containing a terminal alkyne are effective and selective inhibitors of bacterial topoisomerase I, suggesting that structural modifications can influence target specificity. nih.gov

Molecular Targeting in Oncological Pathways

The development of targeted cancer therapies, a cornerstone of precision medicine, focuses on specific molecules involved in cancer cell growth and survival. nih.govnih.gov Benzimidazole derivatives have been shown to interact with and inhibit various molecular targets within oncological pathways.

One key target is the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase whose overexpression is implicated in several cancers. frontiersin.org Novel benzimidazole/1,2,3-triazole hybrids have been designed as EGFR inhibitors, with some compounds showing greater potency than the established drug erlotinib. frontiersin.org Similarly, a new class of benzimidazole-based derivatives has been developed with potential dual inhibition of EGFR and BRAFV600E, another protein kinase involved in cancer development. nih.gov

Other molecular targets for benzimidazole derivatives include:

Microtubules: Certain derivatives act as microtubule inhibitors, disrupting the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.gov

Androgen Receptor (AR): Galeterone, a benzimidazole derivative, functions as an AR antagonist, disrupting androgen signaling in prostate cancer. nih.gov

Poly (ADP-ribose) polymerase (PARP): Some benzimidazole compounds inhibit PARP, an enzyme involved in DNA repair. nih.gov

Research on Antimicrobial Activities

In addition to their anticancer properties, this compound and its derivatives have demonstrated significant antimicrobial activity against a range of pathogenic microorganisms. ontosight.ai

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

The antibacterial potential of benzimidazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria.

Studies have shown that these compounds can be effective against various bacterial strains. For example, a series of new pyrazolo-benzimidazole hybrid Mannich bases were found to be more active against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli than the reference drugs metronidazole (B1676534) and nitrofurantoin. nih.gov

In another study, a synthesized benzimidazole derivative (compound 6c) showed potent activity against a TolC mutant strain of E. coli. nih.gov While it was less effective against wild-type strains with intact efflux systems, its combination with colistin (B93849) partially restored its antibacterial activity against several Gram-negative bacteria, including E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa. nih.govmutah.edu.jo This synergistic effect suggests a potential strategy to overcome bacterial resistance. nih.gov

Furthermore, research on N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4,5-dihydro- 1H-pyrazol-3-yl) benzenamine analogs revealed that compounds with electron-withdrawing groups displayed superior antimicrobial activities. nih.gov One derivative, in particular, showed better activity against Micrococcus luteus and E. coli and comparable activity to the standard against S. aureus, S. epidermidis, B. cereus, A. niger, and A. fumigatus. nih.gov

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC Value | Reference |

| Pyrazolo-benzimidazole hybrid Mannich bases (5a-g) | S. aureus, E. faecalis, E. coli, P. aeruginosa | More active than metronidazole and nitrofurantoin | nih.gov |

| Compound 6c (in combination with colistin) | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | MIC range: 8-16 µg/mL | nih.govmutah.edu.jo |

| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | M. leutus, E. coli | Better activity than other tested derivatives | nih.gov |

| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | S. aureus, S. epidermidis, B. cereus | Comparable activity to standard | nih.gov |

Antifungal Efficacy Against Fungal Strains

Derivatives of this compound have demonstrated notable antifungal properties against a variety of fungal strains. The benzimidazole core is a key pharmacophore that contributes to this activity, and substitutions on this core can significantly modulate the antifungal potency. researchgate.net

In one study, a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides were synthesized and evaluated for their antifungal activity. Several of these compounds displayed significant inhibitory effects against Aspergillus niger, with a minimum inhibitory concentration (MIC) value of 3.12 μg/ml. nih.gov One particular derivative from this series also exhibited potent activity against a broader range of both bacterial and fungal strains at the same MIC, highlighting its potential as a broad-spectrum antimicrobial agent. nih.gov

Another study focused on the synthesis of 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole, which were found to exhibit the most potent antifungal activities among the tested compounds. nih.govresearchgate.net These findings suggest that the length of the alkyl chain at the N1 position of the benzimidazole ring can influence antifungal efficacy. Generally, benzimidazole derivatives have shown better antifungal activities compared to their benzotriazole (B28993) counterparts. nih.govresearchgate.net Some of these synthesized compounds were effective against fluconazole (B54011) and itraconazole-resistant Candida species such as C. albicans, C. krusei, and C. tropicalis. nih.gov

Furthermore, research into novel benzimidazole derivatives containing chrysanthemum acid moieties revealed good inhibitory activity against Botrytis cinerea and Sclerotinia sclerotiorum in vitro. researchgate.net Specifically, the fungicidal activity of compound 8a against B. cinerea was comparable to the standard drug thiabendazole (B1682256), and it was twice as active against S. sclerotiorum. researchgate.net Another compound, 9e, demonstrated the most potent inhibitory activity against both fungi, being almost twice as potent as thiabendazole. researchgate.net The development of resistance to benzimidazole fungicides by B. cinerea has been noted, which underscores the importance of developing new derivatives. researchgate.net

A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives were also synthesized and evaluated. Among them, compounds 7, 8, 9, and 11 were identified as highly potent antibacterial and antifungal agents, with an MIC of 0.027 µM/ml against both Gram-positive and Gram-negative bacteria as well as fungal species. nih.gov

The table below summarizes the antifungal activity of selected this compound derivatives.

| Derivative Type | Fungal Strain(s) | Key Findings | Reference(s) |

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides | Aspergillus niger and other strains | MIC of 3.12 μg/ml against A. niger. One compound showed broad-spectrum activity. | nih.gov |

| 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole | Candida albicans, C. krusei, C. tropicalis, Cryptococcus neoformans | Exhibited the best antifungal activities among tested compounds, effective against resistant Candida species. | nih.govresearchgate.net |

| Benzimidazole derivatives with chrysanthemum acid moieties | Botrytis cinerea, Sclerotinia sclerotiorum | Compound 8a was as active as thiabendazole against B. cinerea and twice as active against S. sclerotiorum. Compound 9e was twice as potent as thiabendazole against both. | researchgate.net |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Various fungal species | Compounds 7, 8, 9, and 11 showed high potency with an MIC of 0.027 µM/ml. | nih.gov |

Antiviral Activity and Viral Replication Inhibition

The benzimidazole scaffold is a recognized pharmacophore in the development of antiviral agents. nih.gov Derivatives of this compound have been investigated for their ability to inhibit the replication of a wide range of viruses.

Research has shown that substituted benzimidazole derivatives can act as reverse transcriptase inhibitors, targeting HIV-1 replication. nih.gov Certain N1-aryl-benzimidazol-2-one derivatives have demonstrated greater potency than the standard drug nevirapine. nih.gov Additionally, some sulfone derivatives have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.gov

A broad screening of 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles, with various substituents at position 1, revealed potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Some of these compounds also showed moderate activity against Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov The antiviral spectrum of these derivatives also includes activity against other RNA and DNA viruses such as Poliovirus, Vesicular Stomatitis Virus, Reo-1, Herpes Simplex Virus type 1 (HSV-1), and Vaccinia Virus. nih.gov

Furthermore, a study on benzimidazole derivatives bearing a 1,3,5-triazine (B166579) group found that two compounds, 8a and 8b, were the most active antiherpetic agents against HSV-1, with EC50 concentrations of 2.9 and 3.4 mg/ml, respectively. iaea.org

The table below presents the antiviral activity of selected this compound derivatives.

| Derivative Type | Virus(es) | Key Findings | Reference(s) |

| Substituted benzimidazole derivatives | HIV-1 | Act as reverse transcriptase inhibitors. Some derivatives are more potent than nevirapine. | nih.gov |

| 2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles | RSV, BVDV, YFV, CVB2, Poliovirus, VSV, Reo-1, HSV-1, Vaccinia Virus | Potent activity against RSV (EC50 as low as 20 nM). Moderate activity against BVDV, YFV, and CVB2. | nih.gov |

| Benzimidazole derivatives with a 1,3,5-triazine group | HSV-1 | Compounds 8a and 8b were the most active, with EC50 values of 2.9 and 3.4 mg/ml. | iaea.org |

Antitubercular Activity Assessment

Benzimidazole derivatives have emerged as a promising class of compounds in the search for new antituberculosis agents, owing to their structural similarity to purines which allows them to interfere with the biosynthesis of nucleic acids and proteins in bacteria. nih.gov

Several studies have highlighted the in vitro antitubercular activity of various this compound derivatives against Mycobacterium tuberculosis. For instance, a series of benzimidazolium salts were tested, and one compound, 1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide (7h), exhibited antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 2 μg/ml against the H37Rv strain. nih.gov Molecular docking studies suggested that this compound could potentially inhibit the InhA enzyme, a key component of the mycobacterial fatty acid synthase system. nih.gov

Other research has shown that 1H-benzo[d]imidazole derivatives can be effective against M. tuberculosis at nanomolar concentrations with low toxicity to human cells. nih.gov These compounds have been found to be active against intracellular M. tuberculosis and target the MmpL3 protein, which is essential for the transport of mycolic acid precursors and the formation of the mycobacterial outer membrane. nih.gov

Furthermore, a study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides identified several compounds with in vitro antitubercular activity against M. tuberculosis H37Rv. nih.gov In vivo studies in mice further supported their potential, and investigations into their mechanism of action revealed inhibitory effects on crucial mycobacterial enzymes like isocitrate lyase, pantothenate synthetase, and chorismate mutase. nih.gov

The table below summarizes the antitubercular activity of selected this compound derivatives.

| Derivative Type | M. tuberculosis Strain(s) | Key Findings | Reference(s) |

| Benzimidazolium salts | H37Rv | Compound 7h showed activity with an MIC of 2 μg/ml, potentially by inhibiting the InhA enzyme. | nih.gov |

| 1H-benzo[d]imidazole derivatives | H37Rv and intracellular M. tuberculosis | Active at nanomolar concentrations, targeting the MmpL3 protein. | nih.gov |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | H37Rv | Showed in vitro and in vivo activity, inhibiting key mycobacterial enzymes. | nih.gov |

| 5-ethoxy-benzimidazole derivatives | H37Rv | Compounds IVa, IVc, and IVd showed significant activity with MIC values ranging from 0.8 to 12.5 μg/mL. | sciforum.net |

| N-(4-alkyl-4-oxo-1,3-thiazolidin-3-yl)-2-(5-nitro-1H-benzimidazole-1-yl)acetamide derivatives | H37Rv | Compounds 4a, 4b, and 4g exhibited good activity with MIC values of 1.6 μg/ml. | gjpb.de |

Antiparasitic and Anthelmintic Investigations

The benzimidazole scaffold is a well-established pharmacophore in antiparasitic and anthelmintic drugs. mdpi.com Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of parasites.

In one study, piperazine (B1678402) derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids were synthesized and tested for their anthelmintic activity. nih.gov Several of these compounds demonstrated high efficacy against Trichinella spiralis in vitro, with some showing 96.0% to 100% efficacy. nih.gov Against Syphacia obvelata in vivo, these derivatives were less active than albendazole (B1665689) but showed comparable efficacy to piperazine at a lower concentration. nih.gov

Another investigation focused on the in vitro activity of 1H-benzimidazole derivatives against the protozoa Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. nih.gov Many of the tested compounds were more active against the protozoa than the standard drugs metronidazole and albendazole. nih.gov However, none were as potent as albendazole against T. spiralis. nih.gov Interestingly, while some derivatives inhibited tubulin polymerization, a known mechanism of action for benzimidazoles, these were not the most potent antiparasitic compounds in this particular study. nih.gov

The table below summarizes the antiparasitic and anthelmintic activity of selected this compound derivatives.

| Derivative Type | Parasite(s) | Key Findings | Reference(s) |

| Piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids | Trichinella spiralis, Syphacia obvelata | High in vitro efficacy (96-100%) against T. spiralis. Less active than albendazole against S. obvelata in vivo. | nih.gov |

| 1H-benzimidazole derivatives | Giardia lamblia, Entamoeba histolytica, Trichinella spiralis | More active against protozoa than metronidazole and albendazole. Less active against T. spiralis than albendazole. | nih.gov |

| 2-(4-substituted phenyl)-1H-benzimidazole derivatives | Protozoa | Benzimidazole compounds inhibit the biosynthesis of ergosterol, a key component of protozoan cell membranes. | researchgate.net |

Research on Anti-inflammatory Effects

Modulation of Pro-inflammatory Mediators and Cytokines

Benzimidazol-1-yl-acetic acid derivatives have been investigated for their anti-inflammatory properties, with a focus on their ability to modulate key mediators and cytokines involved in the inflammatory cascade. The benzimidazole scaffold is recognized as a valuable pharmacophore for developing analgesic and anti-inflammatory agents. nih.gov

Research has shown that certain benzimidazole derivatives can influence the expression of pro-inflammatory cytokines. While specific studies focusing solely on the modulation of cytokines by this compound are limited, the broader class of benzimidazole derivatives has been shown to interact with various targets involved in inflammation, including specific cytokines. nih.gov The anti-inflammatory effects of these compounds are often linked to their ability to inhibit enzymes that produce inflammatory mediators.

One study on novel 1H-benzimidazol-4-ols demonstrated that two compounds, 5-tert-butyl-7-methyl-2-(trifluoromethyl)-1H-benzimidazol-4-ol (57) and 2-(4-methoxybenzyl)-7-methyl-1H-benzimidazol-4-ol (36), were able to inhibit monocyte accumulation in a pleural exudate model of inflammation, an effect also seen with dexamethasone. nih.gov This suggests an indirect modulation of the inflammatory environment, which is orchestrated by cytokines and other mediators.

Furthermore, the involvement of the aldo-keto reductase family 1, member B1 (AKR1B1) in inflammatory responses has been noted. nih.gov AKR1B1 expression is correlated with oxidative stress and vascular inflammation, and it regulates inflammatory responses through NF-Kappa-B mediated downstream signaling. nih.gov The potential for benzimidazole derivatives to interact with such pathways suggests a mechanism for their anti-inflammatory effects that could involve the modulation of pro-inflammatory mediators. nih.gov

Inhibition of Enzymes Involved in Inflammation (e.g., Cyclooxygenases, Lipoxygenases, Phospholipases A2)

A significant area of research into the anti-inflammatory effects of this compound derivatives has been their ability to inhibit key enzymes in the arachidonic acid pathway, namely cyclooxygenases (COX), lipoxygenases (LOX), and phospholipases A2 (PLA2).

Cyclooxygenases (COX):

Benzimidazole-based compounds are known to inhibit COX enzymes, which are responsible for the biosynthesis of prostaglandins (B1171923), crucial mediators of inflammation. nih.govplantarchives.org Both COX-1 and COX-2 isoforms can be targeted. plantarchives.orgnih.govjocpr.com

In silico studies have been performed to analyze the inhibitory effect of synthesized benzimidazoles on COX enzymes. plantarchives.org Molecular docking studies have shown that benzimidazole derivatives can bind to the active sites of both COX-1 and COX-2. plantarchives.org For instance, among a series of eleven benzimidazole derivatives, compound BI3 showed a good docking score with COX-1, while BI5 had a good docking score with COX-2. plantarchives.org

In another study, a series of 2-substituted benzimidazole derivatives were synthesized and evaluated for their in vitro and in vivo anti-inflammatory potential. nih.gov Several of these compounds demonstrated IC50 values lower than the standard drug ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay. nih.gov These findings were supported by an in vivo carrageenan-induced mice paw edema model, where the compounds showed an anti-inflammatory effect comparable to diclofenac (B195802) sodium. nih.gov Molecular docking studies further confirmed the binding affinity of these compounds with COX enzymes. nih.gov

Lipoxygenases (LOX):

Benzimidazole derivatives also interact with 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway. nih.gov A computational study aimed to design benzimidazole derivatives and evaluate their antioxidant activity through their potential to inhibit LOX. sciforum.net The results showed that the designed ligands had a good binding affinity to the LOX enzyme, with one ligand (L20) having a better binding affinity than the native ligand and the reference drug, ascorbic acid. sciforum.net

Furthermore, a study on 2-substituted benzimidazol-4-ols identified them as inhibitors of cell-free RBL-1 5-lipoxygenase. nih.gov Two compounds, in particular, were found to inhibit monocyte accumulation in a pleural exudate model of inflammation, an effect not seen with standard lipoxygenase inhibitors. nih.gov

Phospholipases A2 (PLA2):

Phospholipases A2 (PLA2s) play a crucial role in inflammation by releasing arachidonic acid, the precursor for prostaglandins and leukotrienes. nih.gov A study on 2-substituted benzimidazole derivatives investigated their potential to inhibit PLA2, among other inflammatory targets. nih.gov Molecular docking studies revealed that these compounds exhibited significant binding affinity with PLA2, suggesting that their anti-inflammatory effects may be, in part, due to the inhibition of this enzyme. nih.gov

The table below summarizes the enzyme inhibitory activity of selected this compound derivatives.

| Enzyme Target | Derivative Type | Key Findings | Reference(s) |

| Cyclooxygenases (COX-1 & COX-2) | 2-substituted benzimidazole derivatives | Several compounds had lower IC50 values than ibuprofen and showed comparable in vivo anti-inflammatory effects to diclofenac sodium. | nih.gov |

| Cyclooxygenases (COX-1 & COX-2) | General benzimidazole derivatives | In silico studies showed good docking scores for specific derivatives against COX-1 and COX-2. | plantarchives.org |

| 5-Lipoxygenase (5-LOX) | Designed benzimidazole ligands | In silico analysis showed good binding affinity to the LOX enzyme, with one ligand being more potent than the reference drug. | sciforum.net |

| 5-Lipoxygenase (5-LOX) | 2-substituted benzimidazol-4-ols | Inhibited cell-free RBL-1 5-lipoxygenase and monocyte accumulation in an in vivo inflammation model. | nih.gov |

| Phospholipase A2 (PLA2) | 2-substituted benzimidazole derivatives | Molecular docking studies indicated significant binding affinity with PLA2. | nih.govnih.gov |

Receptor-Mediated Anti-inflammatory Mechanisms

The anti-inflammatory actions of benzimidazole derivatives, including those related to the benzimidazol-1-yl-acetic acid scaffold, are multifaceted and involve interactions with a variety of molecular targets. nih.gov These compounds are recognized for their ability to modulate key pathways in the inflammatory cascade. Their mechanisms often involve the inhibition of pro-inflammatory enzymes and antagonism of specific receptors that play a crucial role in initiating and sustaining inflammatory responses. nih.govnih.gov

One of the primary mechanisms by which these derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov By blocking the action of these enzymes, benzimidazole derivatives can effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

Beyond COX inhibition, the anti-inflammatory profile of benzimidazole derivatives extends to interactions with other significant receptors and proteins. These include the transient receptor potential vanilloid-1 (TRPV1), cannabinoid receptors (CB1 and CB2), bradykinin (B550075) receptors, and 5-lipoxygenase-activating protein (FLAP). nih.govnih.gov Cannabinoid receptors, particularly the CB2 receptor found on immune cells, are attractive targets for anti-inflammatory agents. nih.gov Agonism at the CB2 receptor by certain benzimidazole derivatives can lead to a reduction in the inflammatory response. nih.gov Similarly, antagonism of bradykinin receptors, which are involved in pain and vascular permeability during inflammation, represents another pathway for the anti-inflammatory action of these compounds. nih.gov Furthermore, by inhibiting FLAP, these derivatives can block the biosynthesis of leukotrienes, another class of potent inflammatory mediators. nih.gov This multi-targeted approach underscores the therapeutic potential of the benzimidazole nucleus in developing novel anti-inflammatory agents. nih.gov

Investigation of Other Pharmacological Profiles

The benzimidazole scaffold is a core component of several marketed angiotensin II type 1 receptor (AT1R) antagonists, such as telmisartan (B1682998) and candesartan, which are widely used for the treatment of hypertension. ekb.egntnu.no This has spurred significant research into novel benzimidazole derivatives, including those with acetic acid functionalities or related acidic groups, as potential antihypertensive agents. nih.gov The primary mechanism of action for these compounds is the blockade of the AT1 receptor, which prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, a key peptide in the renin-angiotensin system. ntnu.no

Table 3: Antihypertensive Activity of Selected Benzimidazole Derivatives

| Compound | Test Model | Observed Activity | Reference |

|---|---|---|---|

| TG 1 | Acute renal hypertension model | Showed antihypertensive activity comparable to telmisartan. | ekb.eg |

| TG 3 | Acute renal hypertension model | Exhibited greater anti-hypertensive activity than other tested compounds, comparable to telmisartan. | ekb.eg |

| 2-phenyl substituted benzimidazoles | Spontaneously hypertensive rats | Demonstrated excellent antihypertensive property compared to losartan. | nih.gov |

Derivatives of benzimidazole, including 2-substituted benzimidazoles with an acetic acid group at the third position, have been identified as having significant analgesic properties. rjpbcs.com The primary mechanism for this pain-modulating effect is believed to be peripheral, involving the inhibition of pathways that mediate pain in the peripheral nervous system. rjpbcs.com A common preclinical model used to evaluate this activity is the acetic acid-induced writhing test in mice. rjpbcs.comijpsonline.comnih.gov In this model, the injection of acetic acid induces abdominal constrictions (writhes), and the effectiveness of an analgesic compound is measured by its ability to reduce the number of these writhes.

Numerous studies have synthesized series of benzimidazole derivatives and screened them for analgesic activity. For example, certain disubstituted benzimidazole derivatives have shown promising results, with some compounds exhibiting analgesic activity comparable to the standard drug aceclofenac. ijpsonline.com Similarly, a series of 2-substituted 3-acetic acid benzimidazole derivatives demonstrated significant analgesic effects, with some compounds showing protection percentages as high as 78.70%. rjpbcs.com These findings highlight the potential of the benzimidazol-1-yl-acetic acid scaffold as a template for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potent analgesic effects. nih.gov

Table 4: Analgesic Activity of Selected Benzimidazole Derivatives in Acetic Acid-Induced Writhing Test

| Compound | Dose (mg/kg) | % Inhibition of Writhing | Standard Drug Comparison | Reference |

|---|---|---|---|---|

| Compound 3a (disubstituted) | 25 | 69.40 | Aceclofenac (88.81%) | ijpsonline.com |

| Compound 3c (disubstituted) | 25 | 88.81 | Aceclofenac (88.81%) | ijpsonline.com |

| Compound 3a (2-substituted 3-acetic acid) | 50 | 78.70 | Indomethacin | rjpbcs.com |

| Compound 3b (2-substituted 3-acetic acid) | 50 | 62.78 | Indomethacin | rjpbcs.com |

| Compound 7 (2-methylamino) | 100 | 89.00 | Nimesulide (100% at 50 mg/kg) | nih.gov |

Antioxidant Activities (e.g., Radical Scavenging, Lipid Peroxidation Inhibition)

Derivatives of benzimidazol-1-yl-acetic acid have demonstrated notable antioxidant properties. These compounds are capable of mitigating oxidative stress through various mechanisms, including the scavenging of free radicals and the inhibition of lipid peroxidation.

Research into (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives has shown that these compounds exhibit a range of antioxidant activity. researchgate.net When tested, these derivatives displayed low to high antioxidant potential in comparison to the standard antioxidant, ascorbic acid. researchgate.net This suggests that the benzimidazole core, when appropriately substituted, can contribute to the neutralization of reactive oxygen species.

Further studies have highlighted the protective effects of 2-benzimidazol-1-yl-acetic acid on cellular membranes, a key site for oxidative damage. This compound has been observed to enhance the resistance of sperm to cryopreservation-induced damage, a process known to involve lipid peroxidation. scispace.comagrobiology.ru The protective mechanism is believed to involve the stabilization of the plasma and mitochondrial membranes of spermatozoa. scispace.com By improving the vitality of sperm under conditions of cold shock and varying osmolarity, 2-benzimidazol-1-yl-acetic acid demonstrates its capacity to inhibit lipid peroxidation and maintain cellular integrity. scispace.comagrobiology.ru The improved resistance to cold shock was significant, with a 14% lower decrease in motility compared to the control group. scispace.com

The following table summarizes the key findings related to the antioxidant activities of this compound derivatives:

Table 1: Antioxidant Activity of this compound Derivatives| Derivative | Observed Activity | Research Focus |

|---|---|---|

| (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives | Low to high antioxidant activity compared to ascorbic acid | Radical scavenging |

| 2-Benzoimidazol-1-yl-acetic acid | Increased sperm survival and acrosome integrity after cryopreservation | Inhibition of lipid peroxidation |

| 2-Benzoimidazol-1-yl-acetic acid | Improved sperm vitality under cold shock and osmotic stress | Membrane protection |